molecular formula C9H10O2 B1296219 (2-Methoxyphenyl)acetaldehyde CAS No. 33567-59-8

(2-Methoxyphenyl)acetaldehyde

Cat. No. B1296219
CAS RN: 33567-59-8
M. Wt: 150.17 g/mol
InChI Key: VKQKGJHUFQGOIX-UHFFFAOYSA-N
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Description

“(2-Methoxyphenyl)acetaldehyde” is a chemical compound with the molecular formula C9H10O2 and a molecular weight of 150.17 . It is used for research and development purposes .


Synthesis Analysis

While specific synthesis methods for “(2-Methoxyphenyl)acetaldehyde” were not found, a study reported the synthesis and antioxidant activity of compounds containing the 2-methoxyphenol moiety core structure . The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .


Molecular Structure Analysis

The molecule contains a total of 21 bonds. There are 11 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aliphatic), and 1 ether (aromatic) .


Chemical Reactions Analysis

Aldehydes, like “(2-Methoxyphenyl)acetaldehyde”, are known to be readily oxidized to carboxylic acids . They are also known to react with strongly nucleophilic (and basic) metallo-hydride, alkyl, and aryl reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Methoxyphenyl)acetaldehyde” include a molecular weight of 150.174 and a molecular formula of C9H10O2 .

Safety And Hazards

“(2-Methoxyphenyl)acetaldehyde” can cause serious eye irritation. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

While specific future directions for “(2-Methoxyphenyl)acetaldehyde” were not found, it’s worth noting that aldehydes and ketones are frequently manipulated functional groups in organic synthesis, and a great deal of work has appeared in their protection/deprotection strategies .

properties

IUPAC Name

2-(2-methoxyphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQKGJHUFQGOIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296670
Record name (2-Methoxyphenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyphenyl)acetaldehyde

CAS RN

33567-59-8
Record name 33567-59-8
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Record name (2-Methoxyphenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Methoxyphenyl)acetaldehyde
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Synthesis routes and methods I

Procedure details

A solution of pyridine complex with sulfur trioxide (134 g, 0.842 mol) in dimethylsulfoxide (150 mL) was slowly added to a solution of 2-(2-methoxy-phenyl)-ethanol (43 g, 0.28 mol) and triethylamine (86 g, 0.85 mol) in dichloromethane (500 mL) at 0° C. After being stirred 30 min, the mixture was poured into a saturated aqueous solution of sodium chloride and the organic layer was washed with dilute hydrochloric acid, a saturated aqueous solution of sodium chloride, dried over sodium sulfate and evaporated to dryness to give (2-methoxy-phenyl)-acetaldehyde (36 g, 0.24 mol, 86%) which was used in the next step directly.
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
43 g
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reactant
Reaction Step One
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86 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
500 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

(2-Methoxyphenyl)acetaldehyde is prepared by oxidation of 2-(2-methoxyphenyl)ethanol according to the procedure disclosed in J. Org. Chem., 49:1720, 1999. A mixture of (2-methoxyphenyl)acetaldehyde (3.8 g, 25.3 mmol) and dimethylformamide dimethyl acetal (4.52 g, 37.9 mmol) is stirred at room temperature for 1 hour. Excess of the acetal is removed under reduced pressure to leave 4.68 g of 3-dimethylamino-2-(2-methoxyphenyl)propenal (90%).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
4.52 g
Type
reactant
Reaction Step Two

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